molecular formula C7H7BrClN B13169366 3-(1-Bromoethyl)-2-chloropyridine

3-(1-Bromoethyl)-2-chloropyridine

Cat. No.: B13169366
M. Wt: 220.49 g/mol
InChI Key: APHDWSJPXWCRIP-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, and its derivatives are cornerstones of modern organic chemistry. sigmaaldrich.comgoogle.com The nitrogen atom imparts unique electronic properties to the ring, making it a polar and weakly basic compound. chemicalbook.com This distinct nature allows pyridine derivatives to be utilized in a multitude of ways:

Pharmaceuticals and Agrochemicals: The pyridine scaffold is a common feature in a vast number of biologically active molecules, including drugs and agricultural chemicals. sigmaaldrich.comvwr.com Many antihistamines, anti-inflammatory agents, and insecticides incorporate the pyridine ring. sigmaaldrich.com

Versatile Intermediates: Their ability to undergo a wide range of chemical transformations makes them invaluable as building blocks for constructing more complex molecular architectures. google.comchemicalbook.com

Reagents and Solvents: Pyridine itself is frequently used as a polar, aprotic solvent and as a base in various chemical reactions. vwr.com

The functionalization of the pyridine ring with different substituents allows chemists to fine-tune the molecule's physical, chemical, and biological properties, leading to a rich and diverse field of study. nih.gov

Contextualizing 3-(1-Bromoethyl)-2-chloropyridine within Halopyridine Chemistry

Halopyridines, which are pyridines substituted with one or more halogen atoms, are a critical subclass of pyridine derivatives. sigmaaldrich.com They are essential synthetic intermediates, primarily because the carbon-halogen bond provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.combldpharm.com The synthesis of halopyridines can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic substitution compared to benzene (B151609). sigmaaldrich.com

The compound this compound is a dihalogenated pyridine, featuring both a chlorine and a bromine atom (one on the ring and one on the ethyl side chain). The positions of the halogens on the pyridine ring are crucial for its reactivity. For instance, a chlorine atom at the 2-position, as seen in this molecule, is susceptible to nucleophilic substitution. chempanda.comwikipedia.org The bromine atom on the ethyl group is a reactive leaving group, making the side chain a point for further chemical modification.

The parent compound, 3-Bromo-2-chloropyridine, is a known and well-documented chemical intermediate. sigmaaldrich.comchemicalbook.com It is often synthesized from precursors like 3-amino-2-chloropyridine (B31603) and is used to create more complex molecules, including those with pharmaceutical and material science applications. sigmaaldrich.combldpharm.com this compound builds upon this foundation, adding another reactive handle in the form of the bromoethyl group.

Overview of Research Areas Pertaining to this compound

While specific, detailed research findings on this compound are limited, its chemical structure points toward several potential areas of investigation and application in synthetic chemistry. The molecule possesses two distinct reactive centers: the halopyridine ring and the bromoethyl side chain. This dual reactivity makes it a versatile intermediate.

Potential research applications would likely focus on leveraging these reactive sites for the synthesis of complex target molecules:

Pharmaceutical Synthesis: The compound could serve as a key intermediate in the development of novel pharmaceutical agents. google.com The halopyridine core is a common motif in drug discovery, and the bromoethyl group allows for the introduction of various pharmacophores through nucleophilic substitution reactions.

Agrochemical Development: Similar to its role in pharmaceuticals, this compound could be a building block for new insecticides and fungicides, a field where pyridine derivatives are already prevalent. bldpharm.comgoogle.com

Materials Science: The pyridine structure can be incorporated into functional materials, such as polymers and organic light-emitting diodes (OLEDs). bldpharm.com The reactivity of this compound could be exploited to synthesize specialized monomers for polymerization or to attach the pyridine unit to other molecular systems.

Research would likely involve exploring selective reactions, for example, performing a cross-coupling reaction at the 3-position of the pyridine ring while leaving the bromoethyl group intact, or vice versa. The ability to control the reactivity at these two sites would be a key focus of its synthetic utility.

Data Tables

Note: Due to the limited availability of published data for this compound, the following table provides the chemical properties of its parent compound, 3-Bromo-2-chloropyridine.

Table 1: Chemical and Physical Properties of 3-Bromo-2-chloropyridine

PropertyValueSource(s)
Molecular Formula C₅H₃BrClN sigmaaldrich.comnih.govsigmaaldrich.com
Molecular Weight 192.44 g/mol sigmaaldrich.comnih.govsigmaaldrich.com
CAS Number 52200-48-3 sigmaaldrich.comnih.govsigmaaldrich.com
Appearance White to light yellow crystalline powder or solid chemicalbook.comcymitquimica.com
Melting Point 54-57 °C sigmaaldrich.comchemicalbook.comvwr.com
Boiling Point 97 °C at 10 mmHg chemicalbook.comvwr.com
IUPAC Name 3-bromo-2-chloropyridine nih.gov

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

3-(1-bromoethyl)-2-chloropyridine

InChI

InChI=1S/C7H7BrClN/c1-5(8)6-3-2-4-10-7(6)9/h2-5H,1H3

InChI Key

APHDWSJPXWCRIP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=CC=C1)Cl)Br

Origin of Product

United States

Synthetic Methodologies for 3 1 Bromoethyl 2 Chloropyridine

Direct Halogenation Strategies

Direct halogenation approaches would ideally involve the selective bromination of a suitable pyridine (B92270) precursor. However, achieving regioselectivity in the direct halogenation of pyridine rings can be challenging due to the electronic nature of the heterocycle.

Bromination of Pyridine Scaffolds

The direct bromination of unsubstituted pyridine is generally difficult and requires harsh conditions, often leading to a mixture of products with low yields. The electron-deficient nature of the pyridine ring deactivates it towards electrophilic substitution.

Regioselective Bromination Approaches for Bromoethyl Installation

A more plausible direct approach would involve the regioselective bromination of 3-ethyl-2-chloropyridine. The ethyl group at the C-3 position can direct the bromination to the benzylic-like position. Radical bromination, typically employing N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide or under light irradiation, is a standard method for such transformations. byjus.com The selectivity of this reaction is crucial to avoid bromination on the pyridine ring itself. The reaction proceeds via a radical mechanism where a bromine radical abstracts a hydrogen atom from the ethyl group, forming a stabilized radical intermediate which then reacts with a bromine source.

Synthetic Routes via Precursor Functionalization

A more controlled and widely applicable approach to the synthesis of 3-(1-bromoethyl)-2-chloropyridine involves the functionalization of precursors, primarily derivatives of 2-chloropyridine (B119429). This strategy allows for the precise installation of the desired bromoethyl group at the C-3 position through a series of well-established chemical transformations.

Transformations of 2-Chloropyridine Derivatives

The synthesis of the target molecule often commences with a readily available 2-chloropyridine derivative, such as 2-chloronicotinic acid or 2-chloronicotinonitrile. These precursors allow for the introduction of a two-carbon side chain at the C-3 position, which can then be further functionalized.

A key intermediate in many synthetic routes is 3-acetyl-2-chloropyridine (B57767). This compound can be synthesized from 2-chloronicotinic acid by conversion to its lithium salt followed by reaction with methyl magnesium bromide. google.com Another route involves the reaction of 2-chloronicotinonitrile with a methyl Grignard reagent.

Introduction of the 1-Bromoethyl Moiety at the C-3 Position

Starting from the key intermediate, 3-acetyl-2-chloropyridine, two primary pathways can be envisioned to introduce the 1-bromoethyl group:

Route A: Reduction followed by Bromination

This route involves a two-step sequence: the reduction of the acetyl group to an ethyl group, followed by the bromination of the ethyl side chain.

Reduction of the Acetyl Group: The reduction of the ketone in 3-acetyl-2-chloropyridine to an ethyl group to form 3-ethyl-2-chloropyridine can be achieved using standard deoxygenation methods. The Wolff-Kishner reduction, which utilizes hydrazine (B178648) hydrate (B1144303) in the presence of a strong base like potassium hydroxide (B78521) at elevated temperatures, is a viable option. mdpi.com Alternatively, the Clemmensen reduction, employing zinc amalgam and concentrated hydrochloric acid, can also be used, although the strongly acidic conditions might not be suitable for all pyridine derivatives.

Benzylic-type Bromination: As mentioned in section 2.1.2, the resulting 3-ethyl-2-chloropyridine can then undergo regioselective bromination at the benzylic-like position using N-bromosuccinimide (NBS) and a radical initiator to yield this compound. byjus.com

Route B: Reduction to Alcohol followed by Substitution

This alternative pathway involves the reduction of the acetyl group to a secondary alcohol, which is then converted to the desired bromide.

Reduction to a Secondary Alcohol: The ketone functionality in 3-acetyl-2-chloropyridine can be selectively reduced to a secondary alcohol, 3-(1-hydroxyethyl)-2-chloropyridine, using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. researchgate.net This reaction is typically performed at room temperature or below and offers high yields.

Conversion of Alcohol to Bromide: The resulting secondary alcohol can be converted to the corresponding bromide, this compound, through several methods. A common approach is the use of phosphorus tribromide (PBr₃). sigmaaldrich.com This reaction generally proceeds with inversion of stereochemistry if a chiral center is present. Another effective method is the Appel reaction, which employs a combination of triphenylphosphine (B44618) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide. youtube.com The Appel reaction is known for its mild conditions and high yields.

A summary of the synthetic transformations starting from 3-acetyl-2-chloropyridine is presented in the table below.

Starting MaterialReagents and ConditionsProduct
3-Acetyl-2-chloropyridine1. Hydrazine hydrate, KOH, heat (Wolff-Kishner) 2. NBS, radical initiatorThis compound
3-Acetyl-2-chloropyridine1. Zn(Hg), conc. HCl (Clemmensen) 2. NBS, radical initiatorThis compound
3-Acetyl-2-chloropyridineNaBH₄, Methanol3-(1-Hydroxyethyl)-2-chloropyridine
3-(1-Hydroxyethyl)-2-chloropyridinePBr₃This compound
3-(1-Hydroxyethyl)-2-chloropyridinePPh₃, CBr₄ (Appel Reaction)This compound

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of highly substituted pyridines in a single step from simple starting materials. researchgate.netnih.gov While a specific MCR that directly yields this compound has not been prominently reported, the general principles of MCRs could be adapted. For instance, a reaction involving an appropriate 1,3-dicarbonyl equivalent, an ammonia (B1221849) source, and a fragment that would introduce the chloro and bromoethyl functionalities could potentially be developed. The challenge in this approach lies in the design of suitable starting materials and the control of regioselectivity to obtain the desired substitution pattern on the pyridine ring.

Advanced and Emerging Synthetic Techniques

The introduction of a bromoethyl group at the 3-position of a 2-chloropyridine ring presents a unique synthetic challenge. Advanced methodologies, including microwave-assisted protocols and stereoselective approaches, offer promising avenues to access this compound and its enantiomerically pure forms.

Microwave-Assisted Synthesis Protocols

A notable example is the environmentally friendly mono- and di-bromination of benzylic positions using N-bromosuccinimide (NBS) in diethyl carbonate under microwave irradiation. rsc.org This method presents a significant improvement over classic radical bromination in hazardous solvents like carbon tetrachloride, offering reduced reaction times and higher isolated yields. rsc.org The general mechanism for benzylic bromination with NBS involves the initiation of a radical chain reaction, typically with a radical initiator like AIBN (azobisisobutyronitrile) or light, leading to the selective bromination of the benzylic carbon. chemistrysteps.comchadsprep.comchadsprep.com

The application of this microwave-assisted protocol to 3-ethyl-2-chloropyridine can be envisioned as a time-efficient and potentially high-yielding route to this compound. The reaction conditions would likely involve heating a solution of the starting material, NBS, and a radical initiator in a suitable solvent within a microwave reactor.

Table 1: Analogous Microwave-Assisted Benzylic Bromination

SubstrateBrominating AgentSolventReaction TimeYield (%)Reference
TolueneNBSDiethyl Carbonate< 2 hoursHigh rsc.org
Methoxyimino-o-tolyl-acetic acid methyl esterNBS1,2-Dichlorobenzene8 hours92 researchgate.net

It is important to note that the reactivity of the ethyl group on the pyridine ring might differ from that of a simple benzene (B151609) ring due to the electronic effects of the heteroatom and the chloro-substituent. Therefore, optimization of the reaction conditions would be necessary.

Stereoselective Synthesis of Chiral Analogues

The 1-bromoethyl group in the target molecule contains a stereocenter, opening the door to chiral analogues, which are often crucial for biological activity. The stereoselective synthesis of such compounds represents a significant synthetic challenge. Due to the lack of direct methods for the enantioselective synthesis of this compound, we can look at analogous strategies for creating chiral benzylic bromides and other chiral heterocycles.

One potential strategy involves the stereoselective bromination of a prochiral starting material. For instance, studies on the stereochemical course of benzylic bromination have shown that the reaction often proceeds through a planar radical intermediate, leading to racemization. datapdf.com Therefore, achieving stereoselectivity would likely require the use of a chiral catalyst or a chiral auxiliary to control the approach of the bromine radical.

Another approach could be the stereoselective synthesis of a chiral precursor, followed by its conversion to the desired bromo-compound. For example, the enantioselective synthesis of chiral 3-aryl-1-alkynes has been achieved through the cross-coupling of bromoallenes with organocuprates, demonstrating the potential for creating chiral centers adjacent to an aromatic ring. researchgate.net While not a direct route to the target molecule, this highlights the possibilities of using transition-metal catalysis for stereoselective bond formation.

Furthermore, the synthesis of chiral N-heterocyclic carbene-borane adducts with chiral (R)-chloroethyl substituents showcases methods for introducing chiral side chains onto heterocyclic rings. acs.org These methods often involve starting with a chiral building block and incorporating it into the heterocyclic system. A similar strategy could be envisioned for this compound, where a chiral 1-bromoethanol (B8688067) derivative could be coupled to a suitable pyridine precursor.

Table 2: Analogous Stereoselective Syntheses of Chiral Compounds

Reaction TypeKey FeatureProduct TypeEnantiomeric Excess (ee)Reference
Asymmetric Catalytic BenzylationVisible light-driven organophotoredox catalysisChiral API95% nih.gov
Cross-CouplingCopper-catalyzed reaction of bromoallenesChiral 3-aryl-1-alkynesHigh researchgate.net
Nucleophilic AdditionLithiated three-membered heterocycles as chiral nucleophilesEnantiomerically enriched cyclobutanols>98:2 er rsc.org

Chemical Reactivity and Mechanistic Investigations of 3 1 Bromoethyl 2 Chloropyridine

Reactivity Profiles of the Pyridine (B92270) Ring Halogen (2-Chloro)

The chlorine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic attack, a characteristic feature of halopyridines. The electron-withdrawing nature of the ring nitrogen atom facilitates this process, making the 2-position electron-deficient and thus a prime target for nucleophiles.

Nucleophilic Aromatic Substitution Reactions (SNAr)

The 2-chloro group of 3-(1-bromoethyl)-2-chloropyridine can be displaced by a variety of nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. lookchem.comyoutube.com This class of reactions is fundamental to the functionalization of pyridine rings. Typical nucleophiles that can participate in these reactions include amines, alkoxides, and thiolates. For instance, the reaction with amines would lead to the corresponding 2-aminopyridine (B139424) derivatives, which are common structural motifs in pharmaceuticals. chemicalbook.comresearchgate.net

Substituent at 3-positionNucleophileSolventRelative Rate Constant (k_rel)Reference
-HPiperidineMethanol1.0 rsc.org
-NO2Arenethiolates-Significantly faster than -H rsc.org
-CH3Benzyl alcoholDMSOSlower than -H (inferred) chemrxiv.org
-BrBenzyl alcoholDMSOSimilar to -Cl rsc.org

This table presents representative data for comparative purposes, as direct kinetic data for this compound is not extensively documented.

Mechanistic Analysis of SNAr Reactivity at the C-2 Position

The SNAr reaction at the C-2 position of a pyridine ring proceeds through a well-established addition-elimination mechanism. youtube.comrsc.org This two-step process involves the initial attack of the nucleophile on the electron-deficient C-2 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. rsc.org This intermediate is stabilized by resonance, with the negative charge being delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom.

Influence of Ring Nitrogen on C-Cl Bond Reactivity

The nitrogen atom in the pyridine ring plays a crucial role in activating the C-Cl bond towards nucleophilic attack. Its electron-withdrawing inductive and mesomeric effects decrease the electron density at the ortho (C-2 and C-6) and para (C-4) positions of the ring. This polarization makes the carbon atom bonded to the chlorine more electrophilic and susceptible to attack by nucleophiles. The ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance is a critical factor that lowers the activation energy of the reaction, thereby facilitating the substitution process. youtube.comrsc.org The activation is most pronounced at the 2- and 4-positions. wuxibiology.com

Reactivity of the 1-Bromoethyl Side Chain

The 1-bromoethyl group attached to the C-3 position of the pyridine ring introduces a second reactive center into the molecule. This benzylic-type bromide can undergo reactions typical of alkyl halides, namely nucleophilic substitution and elimination.

Aliphatic Nucleophilic Substitution Reactions (SN1/SN2)

The bromine atom on the ethyl side chain can be displaced by nucleophiles via either an SN1 or SN2 mechanism. The preferred pathway is dependent on several factors, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

Given that the bromine is on a secondary carbon adjacent to an aromatic ring, a benzylic-type carbocation could be formed. This carbocation would be stabilized by resonance with the pyridine ring, suggesting that an SN1 pathway is plausible, particularly with weakly basic, good nucleophiles in polar protic solvents.

Conversely, a concerted SN2 mechanism is also possible, especially with strong, non-bulky nucleophiles in polar aprotic solvents. The backside attack of the nucleophile would lead to an inversion of stereochemistry at the chiral center of the 1-bromoethyl group.

The competition between SN1 and SN2 pathways for benzylic-type halides is a well-documented phenomenon. The table below summarizes the expected outcomes under different conditions.

Reaction ConditionFavored MechanismExpected Product Characteristics
Strong, non-bulky nucleophile; Polar aprotic solventSN2Inversion of stereochemistry
Weak nucleophile; Polar protic solventSN1Racemization

Elimination Reaction Pathways (E1/E2)

In addition to substitution, the 1-bromoethyl side chain can undergo elimination reactions to form 2-chloro-3-vinylpyridine. This dehydrobromination can proceed through either an E1 or E2 mechanism, often in competition with the substitution reactions.

The E2 mechanism is a concerted, one-step process that is favored by strong, sterically hindered bases. The base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, simultaneously leading to the formation of a double bond and the expulsion of the bromide ion.

The E1 mechanism , a two-step process, proceeds through the formation of a carbocation intermediate, which is the same intermediate as in the SN1 pathway. In a subsequent step, a weak base (often the solvent) removes a proton from an adjacent carbon to form the alkene. E1 reactions are typically favored by high temperatures and the use of weakly basic solvents. The formation of 2-chloro-3-vinylpyridine from the corresponding alcohol (which could be formed from the hydrolysis of the bromoethyl group) is an indication that elimination is a viable pathway. google.com

The regioselectivity of the elimination will lead to the formation of the conjugated 2-chloro-3-vinylpyridine, as the double bond in conjugation with the pyridine ring is the more stable product (Zaitsev's rule). doubtnut.com

Radical Reaction Chemistry of the Bromoethyl Group

The bromoethyl group in this compound is predisposed to participate in radical reactions, primarily initiated by the homolytic cleavage of the carbon-bromine bond.

Initiation and Propagation Mechanisms

The initiation of radical reactions involving the bromoethyl group typically requires an external stimulus, such as heat or light, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This initiation step generates a bromine radical and a secondary alkyl radical centered on the carbon adjacent to the pyridine ring.

Initiation: The process begins with the homolytic cleavage of the C-Br bond, a reaction that can be facilitated by radical initiators. For instance, AIBN decomposes upon heating to produce nitrogen gas and two cyanoisopropyl radicals, which can then abstract the bromine atom from this compound to generate the key alkyl radical intermediate.

Propagation: Once formed, the 1-(2-chloropyridin-3-yl)ethyl radical can participate in a variety of propagation steps. These steps are crucial as they form the desired product and regenerate a radical species to continue the chain reaction. A common propagation pathway involves the reaction of the alkyl radical with a hydrogen atom donor, such as tributyltin hydride (Bu₃SnH), to yield 2-chloro-3-ethylpyridine (B1356614) and a tributyltin radical. This tributyltin radical can then react with another molecule of this compound to regenerate the alkyl radical, thus propagating the chain.

Alternatively, in the absence of a trapping agent, the alkyl radical can undergo other transformations, such as addition to a π-system or rearrangement, before the propagation cycle continues. The specific pathway is highly dependent on the reaction conditions and the presence of other reactive species.

Intramolecular Radical Cyclizations and Rearrangements

The radical generated at the benzylic-like position of the bromoethyl group can undergo intramolecular reactions, particularly cyclizations, if a suitable radical acceptor is present within the molecule. While specific examples for this compound are not extensively documented, analogous systems demonstrate the feasibility of such transformations.

For instance, if a tethered alkene or alkyne were present on the pyridine ring or a substituent, the generated 1-(2-chloropyridin-3-yl)ethyl radical could undergo an intramolecular cyclization. The regioselectivity of such a cyclization (e.g., exo versus endo closure) would be governed by Baldwin's rules and the stability of the resulting cyclic radical intermediate. These cyclization reactions are powerful methods for the construction of fused heterocyclic ring systems.

Rearrangements of the 1-(2-chloropyridin-3-yl)ethyl radical itself are less common due to its relative stability as a secondary, benzylic-like radical. However, under certain conditions, such as high temperatures or photochemical activation, rearrangements involving the pyridine ring or other substituents cannot be entirely ruled out, potentially leading to isomeric products.

Transition Metal-Catalyzed Cross-Coupling Reactions

The 2-chloro- and 3-bromoethyl substituents on the pyridine ring provide two potential sites for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Palladium-catalyzed reactions are particularly prominent in this context.

Palladium-Catalyzed Carbon-Carbon Bond Formations

Palladium catalysts are highly effective in mediating the coupling of organic halides with various organometallic reagents. For this compound, the chlorine atom attached to the sp²-hybridized carbon of the pyridine ring is the primary site for these reactions, while the bromine on the sp³-hybridized carbon of the ethyl group is generally less reactive under typical cross-coupling conditions that favor aryl halides.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The 2-chloro position of this compound is an excellent handle for such transformations.

The reaction of this compound with an arylboronic acid (Ar-B(OH)₂) would be expected to yield 3-(1-bromoethyl)-2-arylpyridine derivatives. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency, especially with the often less reactive chloropyridines. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the oxidative addition step.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridine (B119429) Derivatives
Arylboronic AcidPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10095 organic-chemistry.org
4-Methoxyphenylboronic acidPd₂(dba)₃XPhosK₃PO₄Dioxane11092 organic-chemistry.org
3-Tolylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O8088 researchgate.netresearchgate.net

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This method is known for its high functional group tolerance and its ability to form C(sp²)-C(sp²) as well as C(sp²)-C(sp³) bonds. Similar to the Suzuki coupling, the 2-chloro position of this compound is the anticipated site of reaction.

The coupling of this compound with an organozinc reagent (R-ZnX) would lead to the formation of 2-substituted-3-(1-bromoethyl)pyridines. The catalytic cycle mirrors that of other palladium-catalyzed cross-couplings. The use of organozinc reagents can sometimes offer advantages over organoboron compounds, particularly in cases of steric hindrance or the presence of sensitive functional groups. Studies on the Negishi coupling of substituted 2-chloropyridines have demonstrated the efficacy of this method. organic-chemistry.orgorganic-chemistry.orgorgsyn.org

Table 2: Exemplary Conditions for Negishi Coupling of 2-Chloropyridine Derivatives
Organozinc ReagentPalladium CatalystLigandSolventTemperature (°C)Yield (%)Reference
PhZnClPd(PPh₃)₄-THF6585 organic-chemistry.orgorganic-chemistry.org
EtZnBrPd(dppf)Cl₂-THF5078 chemrxiv.org
(4-MeOC₆H₄)ZnClPd₂(dba)₃t-Bu₃PTHF2591 organic-chemistry.org
Stille Coupling Applications

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is widely utilized in organic synthesis due to its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture. libretexts.orgwikipedia.org The general catalytic cycle involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organotin reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgresearchgate.net

In the context of this compound, the presence of two distinct halogen atoms, bromine and chlorine, on the pyridine ring introduces the potential for chemoselectivity in Stille coupling reactions. The relative reactivity of carbon-halogen bonds in palladium-catalyzed couplings generally follows the order C-I > C-Br > C-OTf > C-Cl. nih.gov This suggests that the carbon-bromine bond at the ethyl substituent would be significantly more reactive than the carbon-chlorine bond on the pyridine ring under typical Stille conditions.

While specific examples detailing the Stille coupling of this compound itself are not prevalent in the searched literature, the principles of Stille coupling with halo-substituted pyridines and alkyl halides provide a strong basis for predicting its reactivity. libretexts.orgwikipedia.orgsynarchive.com It is expected that the reaction would proceed selectively at the C-Br bond of the 1-bromoethyl group.

For instance, a hypothetical Stille coupling of this compound with an organostannane like tributyl(vinyl)tin, in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), would be expected to yield 2-chloro-3-(1-vinylethyl)pyridine. The less reactive C-Cl bond at the 2-position of the pyridine ring would likely remain intact under conditions optimized for the C-Br bond activation.

The choice of catalyst, ligands, and reaction conditions can significantly influence the outcome and efficiency of the Stille coupling. organic-chemistry.orgharvard.edu For example, the addition of copper(I) salts can accelerate the reaction rate. harvard.edu The use of sterically hindered and electron-rich phosphine ligands often enhances the rate of oxidative addition.

Below is a hypothetical reaction scheme illustrating the expected selectivity in a Stille coupling reaction involving this compound.

Hypothetical Stille Coupling Reaction

Reactant 1Reactant 2CatalystProduct
This compoundTributyl(vinyl)tinPd(PPh₃)₄2-chloro-3-(1-vinylethyl)pyridine
Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling is a powerful palladium- and copper-cocatalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Similar to the Stille coupling, the reactivity of the halide partner is crucial. Given the higher reactivity of the C-Br bond over the C-Cl bond, it is anticipated that Sonogashira coupling of this compound would selectively occur at the 1-bromoethyl position.

This would involve the reaction of this compound with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst (typically a salt like CuI), and a base. The expected product would be 2-chloro-3-(1-phenylethynyl-ethyl)pyridine. The chlorine atom at the 2-position of the pyridine ring would be expected to remain unreacted under standard Sonogashira conditions.

The functionalization of the pyridine core with an alkyne moiety opens up pathways for further synthetic transformations, as alkynes are versatile functional groups that can participate in various reactions, including cycloadditions and further cross-coupling reactions.

Other Transition Metal-Mediated Couplings (e.g., Rhodium, Iron)

While palladium is the most common metal used for cross-coupling reactions like the Stille and Sonogashira couplings, other transition metals, including rhodium and iron, can also mediate such transformations. These alternative metals can sometimes offer different reactivity profiles or be more cost-effective.

Iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable alternative to palladium-catalyzed methods. These reactions often proceed through radical mechanisms and can be effective for coupling alkyl halides with organometallic reagents. In the case of this compound, an iron-catalyzed coupling with a Grignard reagent, for example, could potentially lead to the formation of a new carbon-carbon bond at the ethyl side chain. The selectivity between the C-Br and C-Cl bonds in iron-catalyzed systems would depend on the specific reaction conditions and the nature of the catalyst.

Rhodium catalysts are also known to participate in various cross-coupling reactions, although they are less commonly used for simple aryl-alkyl couplings compared to palladium. Rhodium catalysis is often employed in more specialized transformations.

Enantioselective Cross-Coupling Strategies Employing Related Precursors

The 1-bromoethyl group in this compound contains a stereocenter. Consequently, enantioselective cross-coupling reactions represent a valuable strategy for the synthesis of enantioenriched products. While specific studies on the enantioselective coupling of this compound were not found, the broader field of asymmetric cross-coupling provides well-established principles that would be applicable.

Enantioselective variants of cross-coupling reactions, such as the Suzuki, Negishi, and Heck reactions, are typically achieved by employing chiral ligands that coordinate to the metal center (e.g., palladium). These chiral ligands create a chiral environment around the metal, which can differentiate between the two enantiotopic faces of the substrate or the two enantiomers of a racemic starting material, leading to a product with high enantiomeric excess.

For a precursor like this compound, a kinetic resolution approach could be employed. In this scenario, a chiral catalyst would selectively react with one enantiomer of the racemic starting material at a faster rate, leaving the unreacted starting material enriched in the other enantiomer. Alternatively, a stereoconvergent process could be envisioned where both enantiomers of the starting material are converted to a single enantiomer of the product.

Other Significant Transformations and Derivatizations

Functional Group Interconversions of Halogens

The two halogen atoms in this compound offer opportunities for selective functional group interconversions. The significant difference in reactivity between the bromine on the alkyl side chain and the chlorine on the aromatic ring allows for selective transformations.

The bromine atom, being part of a secondary benzylic-like bromide, is susceptible to nucleophilic substitution reactions. Treatment with various nucleophiles can lead to the introduction of a wide range of functional groups. For example, reaction with sodium azide (B81097) would yield the corresponding azido (B1232118) derivative, which can be further reduced to an amine. Reaction with cyanides would introduce a nitrile group, a versatile precursor for carboxylic acids, amides, and amines.

The chlorine atom on the pyridine ring is considerably less reactive towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyridine nitrogen. However, under forcing conditions or through transition metal-catalyzed processes, it can also be replaced. For example, nucleophilic aromatic substitution with alkoxides or amines at high temperatures can lead to the corresponding ethers or amines.

Oxidative Transformations of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient heterocycle and is generally resistant to oxidative degradation. However, it can undergo N-oxidation upon treatment with a suitable oxidizing agent, such as a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).

The resulting pyridine N-oxide would have altered reactivity. The N-oxide group is a strong activating group for nucleophilic substitution at the 2- and 6-positions of the pyridine ring. This increased reactivity could be exploited for the selective functionalization of the 2-position, potentially allowing for the displacement of the chlorine atom under milder conditions than for the parent pyridine. The N-oxide can also direct electrophilic substitution to the 4-position. Furthermore, the N-oxide functionality can be readily removed by reduction, providing a strategic tool for manipulating the reactivity of the pyridine ring.

Computational and Theoretical Studies on 3 1 Bromoethyl 2 Chloropyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of molecules like 3-(1-Bromoethyl)-2-chloropyridine. These computational methods provide insights into electron distribution, molecular orbital energies, and other electronic properties that govern how the molecule interacts with other chemical species.

The electronic properties of substituted pyridines are significantly influenced by the nature and position of the substituents on the pyridine (B92270) ring. For instance, studies on 2-chloro- and 3-chloropyridine have utilized Density Functional Theory (DFT) to analyze their electronic structure. researchgate.net These calculations help in determining key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, with a smaller gap generally implying higher reactivity.

For a molecule like this compound, the electron-withdrawing effects of the chlorine and bromine atoms, as well as the pyridine nitrogen, would be expected to influence the electron density distribution across the molecule. Quantum chemical calculations can precisely map this distribution, often visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating likely sites for nucleophilic and electrophilic attack, respectively.

The reactivity of the bromoethyl group is also a key area of investigation. The carbon atom bonded to the bromine is an electrophilic center, making it susceptible to nucleophilic substitution reactions. The bromine atom itself can act as a leaving group. The stability of the potential carbocation intermediate that could form upon the departure of the bromide ion is a crucial factor in determining the reaction mechanism and can be assessed using computational methods.

Interactive Table: Calculated Electronic Properties of Related Monosubstituted Pyridines

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
3-Fluoropyridine-10.12-0.879.25
3-Chloropyridine-9.85-1.218.64
3-Bromopyridine-9.68-1.358.33

Data derived from DFT/B3LYP/6-311++G(d,p) calculations in a vacuum. The trend shows that as the halogen becomes less electronegative, the HOMO-LUMO gap decreases, suggesting an increase in reactivity. researchgate.net

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this would involve studying the pathways of its potential reactions, such as nucleophilic substitution and elimination.

Transition State Analysis in Substitution and Elimination Reactions

Substitution (SN1 and SN2) and elimination (E1 and E2) reactions are primary pathways for haloalkanes. khanacademy.orgleah4sci.com Computational chemistry allows for the detailed study of the transition states of these reactions. A transition state is a high-energy, transient configuration of atoms that must be overcome for a reaction to proceed.

By calculating the geometry and energy of the transition state, chemists can determine the activation energy of a reaction, which is a key factor in determining the reaction rate. For this compound, a computational analysis would compare the activation energies for the SN1, SN2, E1, and E2 pathways.

SN2 Pathway: In an SN2 reaction, a nucleophile attacks the carbon atom bonded to the bromine at the same time as the bromide ion leaves. leah4sci.com A computational model of this process would identify a single transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

SN1 Pathway: The SN1 mechanism involves the formation of a carbocation intermediate. khanacademy.org Computational modeling would focus on the energy required to form this carbocation and the subsequent attack by a nucleophile.

E2 Pathway: In an E2 elimination, a base removes a proton from a carbon atom adjacent to the one bearing the bromine, leading to the formation of a double bond and the expulsion of the bromide ion, all in a single step. leah4sci.com Transition state analysis would focus on the concerted nature of this process.

E1 Pathway: The E1 mechanism also proceeds through a carbocation intermediate, which then loses a proton to form an alkene. khanacademy.org

Reaction Pathway Elucidation and Energy Profiles

Computational chemists can map out the entire energy landscape of a reaction, creating a reaction energy profile. This profile plots the energy of the system as it progresses from reactants to products, passing through any transition states and intermediates. nih.gov

For this compound, an energy profile for a reaction with a nucleophile/base would clearly show the relative energies of the reactants, the transition states for substitution and elimination, any intermediates (like a carbocation), and the final products. By comparing the heights of the energy barriers (activation energies), one can predict which reaction pathway is more favorable under specific conditions. nih.gov

Prediction of Regioselectivity and Stereoselectivity in Reactions

When a reaction can lead to multiple structural isomers (regioisomers) or stereoisomers, computational chemistry can be used to predict which isomer is likely to be the major product. study.commdpi.com

Regioselectivity in the context of elimination reactions of this compound would involve determining which of the possible alkenes is formed. The stability of the different possible alkene products can be calculated, and according to Zaitsev's rule, the more substituted (and generally more stable) alkene is often the major product. youtube.com However, the use of a bulky base can favor the formation of the less substituted alkene (Hofmann product), and computational models can account for these steric effects. youtube.com

Stereoselectivity becomes important if the reaction creates a new chiral center or if the starting material is chiral. The 1-bromoethyl group in this compound contains a chiral center. Computational studies can predict the stereochemical outcome of reactions at this center. For example, an SN2 reaction is known to proceed with an inversion of stereochemistry, while an SN1 reaction would likely lead to a racemic mixture. khanacademy.orgleah4sci.com Computational modeling can provide detailed energy profiles for the formation of different stereoisomers, allowing for a prediction of the stereoselectivity.

Application of Advanced Computational Methodologies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that has proven to be very effective for studying the properties of molecules of the size and complexity of this compound. researchgate.netresearchgate.net DFT calculations are based on the electron density of a molecule, which is a more manageable quantity to compute than the full multi-electron wavefunction.

In the context of studying this compound, DFT would be employed for a variety of tasks:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Vibrational Frequency Analysis: Calculating the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm the structure. Studies on related halopyridines have shown excellent agreement between DFT-calculated and experimentally observed vibrational spectra. researchgate.net

Calculation of Electronic Properties: As discussed earlier, DFT is used to compute HOMO and LUMO energies, molecular electrostatic potentials, and atomic charges. researchgate.net

Thermodynamic Properties: DFT can be used to calculate thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy for the molecule and for its reactions.

Reaction Mechanism Studies: DFT is extensively used to locate transition states and calculate activation energies, providing deep insights into reaction mechanisms. rsc.org

The choice of the specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results, and these are often chosen based on previous studies of similar systems. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Reaction Environments

Molecular Dynamics (MD) simulations offer a powerful lens to observe the behavior of molecules over time, providing a dynamic picture of reaction environments that is often inaccessible through experimental means alone. For a reaction involving this compound, MD simulations can elucidate the intricate interplay between the solute, solvent, and other reagents, revealing key details about reaction mechanisms, transition states, and solvent effects.

A typical MD simulation to study a reaction of this compound, such as a nucleophilic substitution at the ethyl group, would involve several key steps. First, a simulation box is constructed, containing one or more molecules of the pyridine derivative, the reactant (e.g., a nucleophile), and a large number of solvent molecules (e.g., water, ethanol, or dimethylformamide) to replicate bulk solution conditions.

The accuracy of an MD simulation is heavily dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. For halogenated organic compounds, standard force fields can sometimes be inadequate. The presence of both bromine and chlorine atoms, with their anisotropic charge distributions (σ-holes), necessitates careful parameterization. aip.orguq.edu.au Advanced polarizable force fields, which account for the electronic polarization of atoms, or custom-developed quantum mechanically derived force fields may be required to accurately model interactions like halogen bonding. aip.orgnih.govunipi.it

Once the system is set up and equilibrated, the simulation is run for nanoseconds or even microseconds, tracking the positions and velocities of every atom. Analysis of the resulting trajectory can provide a wealth of information:

Solvent Structuring: How solvent molecules arrange around the reactive sites of this compound, and how this "cybotactic region" influences the approach of a reactant.

Conformational Dynamics: The rotational freedom of the bromoethyl group and its preferred orientation prior to reaction.

Free Energy Profiles: Using enhanced sampling techniques like umbrella sampling or metadynamics, the free energy barrier (activation energy) of the reaction can be calculated, providing a quantitative measure of reaction feasibility.

Diffusion and Collision Rates: The rate at which reactants diffuse through the solvent and encounter each other in the correct orientation for a reaction to occur.

These simulations provide a microscopic rationale for macroscopic observations, explaining why a reaction is faster in one solvent than another or why a particular stereoisomer is the favored product.

Table 1: Hypothetical Parameters for an MD Simulation of a Nucleophilic Substitution Reaction of this compound in Ethanol.
ParameterValue/Description
System Composition1x this compound, 1x Nucleophile (e.g., CH₃S⁻), ~2000x Ethanol
Force FieldOPLS-AA with custom parameters for halogen σ-hole (virtual site)
Simulation BoxCubic, 50 Å x 50 Å x 50 Å with Periodic Boundary Conditions
EnsembleNPT (Isothermal-Isobaric)
Temperature298 K (controlled by Nosé-Hoover thermostat)
Pressure1 atm (controlled by Parrinello-Rahman barostat)
Integration Timestep2.0 fs
Simulation Length100 ns

Machine Learning Approaches for Reaction Prediction and Optimization

The optimization of chemical reactions is a complex, multi-dimensional problem involving variables such as temperature, catalyst, solvent, and reactant concentrations. Machine learning (ML) has emerged as a transformative tool to navigate this complexity, enabling the prediction of reaction outcomes and the efficient optimization of reaction conditions. beilstein-journals.orgacs.orgarocjournal.com

For the synthesis or derivatization of this compound, ML models can be trained on datasets of similar reactions to predict outcomes like reaction yield or selectivity. nih.govarxiv.orgnih.gov The first critical step is featurization , the process of converting molecules and reaction conditions into numerical representations that an ML algorithm can understand. rsc.orgnih.govrsc.org For molecules, this can be done using molecular fingerprints (bit vectors representing structural features) or graph-based representations learned by neural networks. nih.gov Reaction conditions can be encoded as continuous (temperature, concentration) or categorical (solvent type, catalyst identity) variables.

Once a dataset is featurized, various ML models can be trained:

Regression Models (e.g., Random Forest, Gradient Boosting, Neural Networks): These models can be trained to predict a continuous output, such as the percentage yield of a reaction. unibe.ch

Classification Models: These can predict categorical outcomes, such as whether a reaction will be "high-yielding" or "low-yielding".

A particularly powerful application of ML in this context is Bayesian Optimization , an iterative approach ideal for optimizing expensive processes like chemical reactions. mdpi.comnih.govsemanticscholar.orgprinceton.educhimia.ch The process works as follows:

A small number of initial experiments are performed to create a starting dataset.

An ML model (typically a Gaussian Process) is trained on this data to create a probabilistic map of the reaction landscape, predicting yield and uncertainty across the parameter space.

An "acquisition function" uses this map to decide the most informative next experiment to run—one that either exploits a region of predicted high yield or explores a region of high uncertainty.

The experiment is performed, the result is added to the dataset, and the model is retrained.

This "human-in-the-loop" or fully automated process can identify optimal reaction conditions far more efficiently than traditional one-variable-at-a-time or grid search methods, saving significant time and resources.

Table 2: Hypothetical Performance of a Random Forest Model for Predicting the Yield of a Suzuki Coupling Reaction to Modify this compound.
MetricValueDescription
Dataset Size500 reactionsData sourced from high-throughput experimentation (HTE).
FeaturesECFP Fingerprints, Catalyst Type, Ligand Type, Solvent, TemperatureA combination of molecular and experimental condition descriptors.
Cross-Validation5-foldMethod for assessing model performance on unseen data.
R² (Coefficient of Determination)0.85Proportion of the variance in the yield that is predictable from the features.
Mean Absolute Error (MAE)5.2%The average absolute difference between predicted and actual yields.

Strategic Applications of 3 1 Bromoethyl 2 Chloropyridine As a Synthetic Intermediate

Building Block for Complex Pyridine-Containing Architectures

The structure of 3-(1-Bromoethyl)-2-chloropyridine makes it a valuable starting material for the construction of intricate molecular frameworks that include a pyridine (B92270) core. The bromoethyl group is a key feature, allowing for a variety of substitution and coupling reactions. This reactivity enables the introduction of diverse functional groups and the extension of the carbon skeleton, leading to the formation of more elaborate pyridine-containing structures.

Precursor in Agrochemical Synthesis

Halogenated pyridines are a well-established class of compounds in the agrochemical industry, known for their biological activity. While direct evidence for the use of this compound in commercial agrochemicals is limited, its structural motifs are present in several important products.

Synthesis of Insecticides (e.g., Chlorantraniliprole-related intermediates)

The 2-chloropyridine (B119429) moiety is a crucial component of the widely used insecticide Chlorantraniliprole. Although the primary synthetic routes to Chlorantraniliprole intermediates often involve different starting materials, the potential for this compound to serve as a precursor in analogous synthetic pathways exists. The bromoethyl group could be modified to introduce the pyrazole-carboxamide side chain characteristic of this class of insecticides.

Development of Novel Agrochemical Scaffolds

The development of new agrochemicals with improved efficacy and environmental profiles is a continuous effort. The dual reactivity of this compound allows for its use in creating novel agrochemical scaffolds. The pyridine ring can be a key pharmacophore, while the side chain can be elaborated to interact with specific biological targets in pests or weeds.

Intermediate in Pharmaceutical Synthesis

Pyridine-based structures are ubiquitous in pharmaceuticals, contributing to the efficacy of a wide range of drugs. sigmaaldrich.com The chloro and bromoethyl functionalities on this compound offer synthetic handles for the construction of pharmaceutically relevant molecules.

Construction of Drug-like Molecules

The term "drug-like" refers to molecules that possess properties favorable for absorption, distribution, metabolism, and excretion (ADME) in the body. The pyridine core of this compound is a common feature in many approved drugs. By strategically modifying the bromoethyl and chloro groups, chemists can build a library of diverse compounds for screening against various therapeutic targets.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry. wikipedia.org this compound can serve as a starting point for the synthesis of more complex heterocyclic systems. The reactive sites on the molecule can be used to form new rings, leading to the creation of novel polycyclic structures with potential biological activity.

Contribution to Chiral Molecule Synthesis

While the broader class of chloropyridines and bipyridines serves as a cornerstone for the construction of complex molecular architectures, including chiral ligands for asymmetric catalysis, the specific contributions of the 3-(1-bromoethyl) substituted variant remain underexplored or unpublished. The synthesis of chiral bipyridine ligands, for example, often involves the coupling of substituted pyridine units, which can be derived from various chloropyridine precursors. These ligands are crucial in coordinating with metal centers to create catalysts that can induce stereoselectivity in chemical reactions.

Precursors for Enantiomerically Enriched Compounds

The potential utility of this compound as a precursor for enantiomerically enriched compounds would theoretically hinge on the stereoselective transformation of the 1-bromoethyl group. The presence of a chiral center at the carbon atom bearing the bromine atom suggests that this compound could, in principle, be resolved into its constituent enantiomers or be synthesized in an enantiomerically enriched form. Subsequent nucleophilic substitution of the bromine atom could then lead to a variety of chiral derivatives. However, specific examples and methodologies for such transformations involving this particular compound are not described in published research.

Role in Asymmetric Catalysis Ligand Development

The development of novel chiral ligands is a central theme in asymmetric catalysis. Pyridine-containing ligands, especially bipyridines, are highly valued for their ability to form stable and effective catalysts with a wide range of transition metals. The synthesis of these ligands often starts from functionalized pyridine building blocks.

A hypothetical pathway for the use of this compound in this context would involve its elaboration into a larger chiral ligand scaffold. For instance, the 2-chloro position could be a site for cross-coupling reactions to form a bipyridine structure, while the 1-bromoethyl group could serve as a chiral handle to influence the stereochemical outcome of a catalyzed reaction. Despite this potential, there are no specific reports of this compound being employed in the synthesis of ligands for asymmetric catalysis. Research in this area tends to focus on other substituted chloropyridines and their derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.